molecular formula C13H11FN2 B15068376 7-Fluoro-2-(pyridin-2-yl)indoline

7-Fluoro-2-(pyridin-2-yl)indoline

Cat. No.: B15068376
M. Wt: 214.24 g/mol
InChI Key: FYHMVBTVIDVTMK-UHFFFAOYSA-N
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Description

7-Fluoro-2-(pyridin-2-yl)indoline is a heterocyclic compound that features both indoline and pyridine rings. The presence of a fluorine atom at the 7th position of the indoline ring and a pyridin-2-yl group at the 2nd position makes this compound unique. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indoline ring . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor. The pyridin-2-yl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid .

Industrial Production Methods

Industrial production of 7-Fluoro-2-(pyridin-2-yl)indoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-2-(pyridin-2-yl)indoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(pyridin-2-yl)indoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyridin-2-yl group can facilitate interactions with biological macromolecules. The exact pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Indoline: Lacks the fluorine and pyridin-2-yl groups, making it less versatile in terms of chemical reactivity and biological activity.

    2-(Pyridin-2-yl)indoline: Similar structure but without the fluorine atom, which may affect its binding affinity and stability.

    7-Fluoroindoline: Lacks the pyridin-2-yl group, which can limit its applications in medicinal chemistry.

Uniqueness

7-Fluoro-2-(pyridin-2-yl)indoline is unique due to the presence of both the fluorine atom and the pyridin-2-yl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11FN2

Molecular Weight

214.24 g/mol

IUPAC Name

7-fluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11FN2/c14-10-5-3-4-9-8-12(16-13(9)10)11-6-1-2-7-15-11/h1-7,12,16H,8H2

InChI Key

FYHMVBTVIDVTMK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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